molecular formula C11H17N5S B12937051 6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine CAS No. 105959-97-5

6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine

Cat. No.: B12937051
CAS No.: 105959-97-5
M. Wt: 251.35 g/mol
InChI Key: XQJXVFZBLQJWRB-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a methylsulfanyl group at the 6th position and a pentyl group at the 9th position of the purine ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated purine derivative with a methylsulfanyl group. For example, 6-chloropurine can be reacted with sodium methylsulfide to introduce the methylsulfanyl group.

    Grignard Reaction: Another method involves the use of Grignard reagents. The Grignard reagent prepared from 6-bromopurine can be reacted with methylsulfanyl chloride to yield the desired compound.

    Cyclization: Cyclization of appropriate precursors, such as ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates, followed by transformation of the intermediate to the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The compound can participate in substitution reactions, where the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to antiproliferative effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Phenylsulfanyl)-9-pentyl-9H-purin-2-amine
  • 6-(Methylsulfanyl)-9-ethyl-9H-purin-2-amine
  • 6-(Methylsulfanyl)-9-propyl-9H-purin-2-amine

Uniqueness

6-(Methylsulfanyl)-9-pentyl-9H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group at the 9th position and the methylsulfanyl group at the 6th position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

105959-97-5

Molecular Formula

C11H17N5S

Molecular Weight

251.35 g/mol

IUPAC Name

6-methylsulfanyl-9-pentylpurin-2-amine

InChI

InChI=1S/C11H17N5S/c1-3-4-5-6-16-7-13-8-9(16)14-11(12)15-10(8)17-2/h7H,3-6H2,1-2H3,(H2,12,14,15)

InChI Key

XQJXVFZBLQJWRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=NC2=C1N=C(N=C2SC)N

Origin of Product

United States

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